molecular formula C12H17ClN2O B1521146 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1214020-17-3

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No. B1521146
CAS RN: 1214020-17-3
M. Wt: 240.73 g/mol
InChI Key: PYKOTXMFKSASFM-UHFFFAOYSA-N
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Description

“2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride” is a compound used for proteomics research . It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its IUPAC name is 2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethanamine hydrochloride .

Scientific Research Applications

1. Asymmetric Catalysis

Chiral amino alcohols like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride are significant in asymmetric catalysis. They function as ligands in transition metal complexes that catalyze the hydroamination of aminoallenes to form chiral pyrrolidines (Reinheimer et al., 2016).

2. Synthesis of Pyrrolidines

This compound can be used in the synthesis of pyrrolidines. For instance, a series of 2-(α-hydroxyalkyl)azetidines were rearranged into pyrrolidines, demonstrating the compound's utility in creating functionalized pyrrolidines (Durrat et al., 2008).

3. Biological Activity Studies

Compounds with a similar structure have been studied for their biological activity. For example, 2-Piperidine and 2-pyrrolidine ethanones have been examined for their ability to inhibit blood platelet aggregation (Grisar et al., 1976).

4. Synthesis of Fluorescent Heterocycles

The compound plays a role in the synthesis of fluorescent heterocycles, such as annelated 2-amino pyridines, through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).

5. Photocleavable Protecting Groups

It has potential application in the field of photocleavable protecting groups for primary alcohols, as demonstrated by similar compounds being used to protect deoxyribonucleosides (Coleman & Boyd, 1999).

6. Synthesis of Polysubstituted Pyrroles

This compound can be used in the synthesis of polysubstituted pyrroles, highlighting its significance in creating complex organic structures (Kumar et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOTXMFKSASFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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